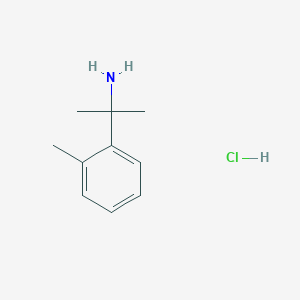

2-(2-Methylphenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISFOXBYRQWDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-51-0 | |

| Record name | 2-(2-methylphenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reduction of 2-Methylphenylacetonitrile

Overview:

The most common laboratory and industrial synthesis method involves the reduction of 2-methylphenylacetonitrile to the corresponding amine, followed by conversion to the hydrochloride salt.

- Step 1: 2-Methylphenylacetonitrile is subjected to reduction using strong reducing agents such as lithium aluminum hydride (LiAlH4). This step converts the nitrile group (-CN) into a primary amine (-CH2NH2), yielding 2-(2-methylphenyl)propan-2-amine.

- Step 2: The free amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt, which is more stable and easier to handle.

- Reduction typically occurs in anhydrous ether solvents under inert atmosphere to prevent side reactions.

- The hydrochloride salt formation is done by bubbling HCl gas or adding concentrated HCl in an appropriate solvent.

- Use of automated reactors and continuous flow systems improves yield and scalability.

- Optimization of temperature, solvent choice, and reagent stoichiometry enhances efficiency.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Methylphenylacetonitrile | LiAlH4 in ether, inert atmosphere | 2-(2-Methylphenyl)propan-2-amine |

| 2 | 2-(2-Methylphenyl)propan-2-amine | HCl (gas or solution) | 2-(2-Methylphenyl)propan-2-amine hydrochloride |

Chemical Reaction Analysis Relevant to Preparation

- Reduction: Conversion of nitriles or acids to amines using LiAlH4 or sodium borohydride (NaBH4).

- Salt Formation: Reaction of free amines with hydrochloric acid to form stable hydrochloride salts.

- Substitution: Formation of nitrile intermediates via nucleophilic substitution of benzyl halides.

Common Reagents and Conditions:

| Reaction Type | Reagents | Solvents/Conditions | Notes |

|---|---|---|---|

| Reduction | LiAlH4, NaBH4 | Ether (LiAlH4), Methanol (NaBH4) | LiAlH4 preferred for nitriles |

| Salt Formation | HCl (gas or aqueous) | Ether, Alcohols | Produces hydrochloride salt |

| Substitution | Organic base (e.g., NaH) | THF, Dioxane, Toluene, Hexane | Low temperature for selectivity |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile Reduction + HCl Salt | 2-Methylphenylacetonitrile | LiAlH4 in ether, HCl gas or solution | Straightforward, scalable | Requires careful handling of LiAlH4 |

| Benzyl Halide + Nitrile Route | Benzyl chloride/bromide + isobutyronitrile | Organic base, low temp (-78°C to 0°C), then base at 80-220°C | Versatile for substituted analogs | Multi-step, requires temperature control |

| Stock Solution Preparation | Pure hydrochloride salt | DMSO, corn oil, PEG300, Tween 80 | Enables biological use | Not a synthetic method |

Scientific Research Applications

2-(2-Methylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

- Amine Type : The tertiary amine in the target compound contrasts with Ortetamine’s primary amine, altering basicity and metabolic stability .

- Functional Groups : Prilocaine’s amide group distinguishes it from the target’s amine structure, explaining its use in anesthesia rather than CNS modulation .

Pharmacological Comparison

- Amphetamine Analogs (PMMA, 4-FMA) : These compounds share the propan-2-amine backbone but feature electron-donating substituents (e.g., methoxy, fluoro) that enhance serotonin receptor affinity, leading to entactogenic or stimulant effects . The target’s ortho-methyl group may reduce such activity due to steric effects.

- Ortetamine HCl : As a primary amine, Ortetamine exhibits higher volatility and faster metabolism compared to the target compound, influencing its pharmacokinetic profile .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves water solubility across all compounds, facilitating formulation for intravenous or oral administration.

Biological Activity

2-(2-Methylphenyl)propan-2-amine hydrochloride, a compound belonging to the amphetamine class, has garnered attention for its potential biological activities, particularly in the context of pharmacology and neurochemistry. With a molecular formula of C₁₀H₁₆ClN and a molecular weight of approximately 149.23 g/mol, this compound features a propan-2-amine backbone substituted with a 2-methylphenyl group, which may influence its pharmacological profile and interactions with neurotransmitter systems.

The synthesis of this compound typically involves multi-step reactions that allow for efficient production while minimizing by-products. Understanding the synthesis pathways is crucial for exploring its derivatives that may exhibit enhanced biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various neurotransmitter receptors, which is significant for its potential therapeutic applications. Preliminary studies suggest that it may act as an inhibitor of monoamine transporters, similar to other compounds in its class.

Interaction with Neurotransmitter Systems

Initial findings from interaction studies highlight the compound's binding affinity and activity at several neurotransmitter receptors:

- Dopamine Transporter (DAT) : The compound may inhibit DAT, which is critical for dopamine reuptake in the synaptic cleft.

- Norepinephrine Transporter (NET) : It potentially inhibits NET, affecting norepinephrine levels.

- Serotonin Transporter (SERT) : There are indications of SERT inhibition, influencing serotonin signaling.

These interactions are pivotal as they can lead to stimulant effects similar to those observed with other amphetamines.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Methylphenyl)propan-2-amine hydrochloride | C₁₀H₁₅ClN | Different substitution pattern on the phenyl group |

| 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride | C₁₀H₁₅ClFN | Contains a fluorine atom, altering pharmacological profile |

| Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride | C₁₁H₁₈ClN | Features an additional methyl group, affecting lipophilicity |

The distinct substitution pattern on the aromatic ring in this compound sets it apart from these similar compounds, potentially influencing its biological activity and therapeutic applications .

Case Studies and Research Findings

Several studies have explored the neurochemical profiles of novel psychoactive substances, including those related to this compound. For instance:

-

Monoamine Uptake Inhibition : A study screening various substances found that many acted as potent inhibitors of DAT, NET, and SERT at submicromolar concentrations. This suggests that compounds like this compound may exhibit similar properties .

- Dopamine Transporter (DAT) : Inhibitors showed significant potential for increasing dopamine levels.

- Norepinephrine Transporter (NET) : Similar inhibition patterns were observed, indicating potential sympathomimetic effects.

Toxicological Considerations

While exploring its biological activity, it is also essential to consider the toxicological profile of this compound. Acute toxicity studies indicate that compounds in this class may exhibit high toxicity levels. For example, a median lethal dose (LD50) range has been established for structurally related compounds .

Q & A

Basic: What synthetic methodologies are recommended for 2-(2-Methylphenyl)propan-2-amine hydrochloride, and how is purity validated?

Answer:

The synthesis typically involves reductive amination of 2-methylacetophenone with ammonium acetate under hydrogenation conditions, followed by hydrochloride salt formation. Key steps include:

- Reaction Optimization : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) at 50–80°C and 3–5 atm H₂ pressure .

- Purification : Recrystallization from ethanol/ether mixtures improves yield and purity.

- Analytical Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (mobile phase: 70:30 acetonitrile/0.1% TFA) .

- NMR : Characteristic peaks include δ 1.6 ppm (singlet, 6H, -C(CH₃)₂) and δ 7.2–7.4 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS m/z 164.1 [M+H]⁺ (free base) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation using fume hoods .

- Spill Management : Collect solids mechanically; avoid water streams to prevent dispersion. Dispose as hazardous waste .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact : Wash with soap and water; no specific antidote reported .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced: How can researchers resolve contradictions in reported neurochemical effects across in vitro models?

Answer:

Discrepancies may arise from differences in cell lines, receptor affinity assays, or metabolite interference. Methodological recommendations:

- Standardized Assays : Use SH-SY5Y or PC12 cells with consistent dopamine transporter (DAT) binding protocols (e.g., [³H]-WIN 35,428 labeling) .

- Metabolite Screening : Employ LC-MS/MS to quantify major metabolites (e.g., N-demethylated derivatives) that may confound results .

- Control for Batch Variability : Source compounds from certified suppliers (e.g., Cayman Chemical) to minimize purity-related artifacts .

Advanced: What experimental designs mitigate instability of this compound under physiological conditions?

Answer:

Instability in aqueous buffers (pH >6) is due to hydrolysis of the amine group. Strategies include:

- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 4.5–5.5; add antioxidants (e.g., 0.1% ascorbic acid) .

- Degradation Monitoring : Track via UV-Vis spectroscopy (λmax 270 nm) over 24 hours at 37°C .

- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How can metabolic pathways be elucidated in preclinical models?

Answer:

- In Vivo Studies : Administer 10 mg/kg (i.p.) to Sprague-Dawley rats; collect plasma/liver samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Metabolite Profiling : Use UPLC-QTOF-MS with positive ionization mode. Key metabolites include hydroxylated and glucuronidated derivatives .

- Enzyme Inhibition Assays : Incubate with human liver microsomes + CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

- FT-IR : Peaks at 3200–3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) .

- ¹³C NMR : Signals at δ 25.8 ppm (C(CH₃)₂) and δ 135–140 ppm (aromatic carbons) .

- XRD : Crystalline structure analysis confirms hydrochloride salt formation (monoclinic system, space group P2₁/c) .

Advanced: What computational methods predict receptor binding affinities?

Answer:

- Molecular Docking : Use AutoDock Vina with DAT (PDB ID: 4XP4) to simulate binding poses; validate with experimental IC₅₀ values .

- QSAR Models : Train on phenylalkylamine derivatives to correlate substituent effects (e.g., methyl vs. methoxy groups) with activity .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Basic: How is batch-to-batch variability assessed in pharmacological studies?

Answer:

- Purity Criteria : Require ≥98% purity via HPLC; reject batches with unidentified peaks >0.1% .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values (e.g., C: 62.6%, H: 7.6%, Cl: 17.2%) .

- Bioactivity Consistency : Test each batch in a standardized DAT inhibition assay (IC₅₀ expected range: 50–100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.